molecular formula C21H21N9O3 B2797237 2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 2034384-74-0

2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B2797237
CAS No.: 2034384-74-0
M. Wt: 447.459
InChI Key: MPVWNUCNCMQCLX-UHFFFAOYSA-N
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Description

2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H21N9O3 and its molecular weight is 447.459. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one represents a novel class of heterocyclic compounds with significant biological activity. Its structure incorporates multiple pharmacophores, including a triazole, pyridazine, and piperazine moiety, which have been associated with various therapeutic effects.

Chemical Structure

The molecular formula of the compound is C18H20N6O3C_{18}H_{20}N_{6}O_{3}, and its IUPAC name reflects its complex structure. The presence of the triazole ring is particularly noteworthy as many triazole derivatives exhibit potent biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown to inhibit DHFR, leading to reduced DNA synthesis and proliferation in cancer cells . This mechanism is crucial in the treatment of various malignancies.
  • Antimicrobial Properties : The incorporation of the piperazine moiety has been linked to enhanced antimicrobial activity against various pathogens, including Mycobacterium species and fungi .
  • Cytotoxicity : Studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7, indicating potential use in cancer therapy .

Biological Activity Data

The following table summarizes relevant biological activities associated with similar compounds:

Compound StructureTargetActivityReference
Pyrido[2,3-d]pyrimidineDHFRInhibition leading to apoptosis in cancer cells
1H-triazolo[4,5-d]pyridazineAntimicrobialEffective against M. kansasii
1H-triazol derivativesCytotoxicityIC50 values < 1 µM against BT-474

Case Study 1: Anticancer Activity

A study involving a series of triazole-fused compounds showed that derivatives similar to our compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.99 µM to 5 µM. The mechanism was linked to the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research has highlighted the antimicrobial properties of compounds containing the triazole and piperazine moieties. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 31.75 µM against Mycobacterium kansasii, comparable to standard treatments like isoniazid . This suggests that our compound may also possess similar efficacy.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure present in our compound. Notable findings include:

  • Structure–Activity Relationship (SAR) : Modifications at specific positions on the piperazine and pyridazine rings significantly influenced biological activity, indicating that careful structural optimization could enhance potency .
  • In Silico Studies : Computational modeling has suggested strong binding affinities for targets such as DHFR and various kinases, supporting experimental findings regarding their biological relevance.

Properties

IUPAC Name

6-(furan-2-yl)-2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N9O3/c1-15(30-20(31)7-4-16(26-30)17-3-2-12-33-17)21(32)28-10-8-27(9-11-28)18-5-6-19(25-24-18)29-14-22-13-23-29/h2-7,12-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVWNUCNCMQCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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